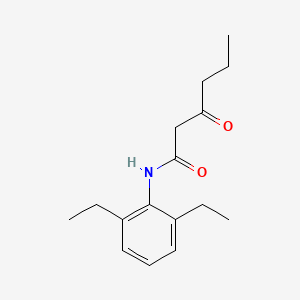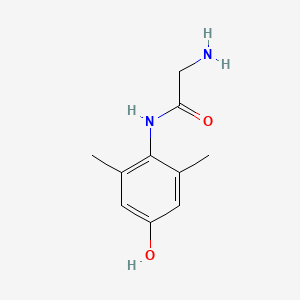
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide is an organic compound with the molecular formula C14H22N2O2. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a glycinamide moiety attached to a substituted phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide typically involves the reaction of 4-hydroxy-2,6-dimethylphenylamine with glycine derivatives under controlled conditions. One common method includes:
Starting Materials: 4-Hydroxy-2,6-dimethylphenylamine and glycine.
Reaction Conditions: The reaction is often carried out in an aqueous or alcoholic medium, with the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the amide group or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Pathways: Influencing biochemical pathways related to cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
N-(4-Hydroxy-2,6-dimethylphenyl)glycinamide can be compared with other similar compounds such as:
N-(4-Hydroxyphenyl)glycinamide: Lacks the dimethyl groups, leading to different chemical properties and biological activities.
N-(2,6-Dimethylphenyl)glycinamide:
N-(4-Methoxy-2,6-dimethylphenyl)glycinamide: The methoxy group alters its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s behavior in various chemical and biological contexts.
Properties
CAS No. |
108966-35-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-N-(4-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-8(13)4-7(2)10(6)12-9(14)5-11/h3-4,13H,5,11H2,1-2H3,(H,12,14) |
InChI Key |
VXQVUYLURHOGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


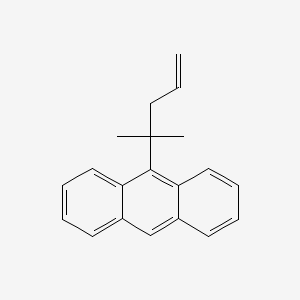
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)






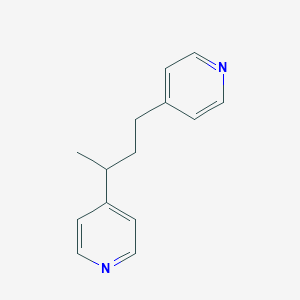
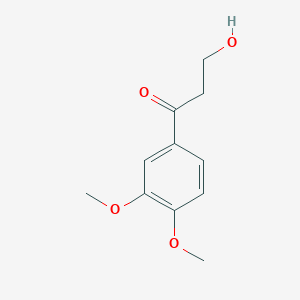
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
